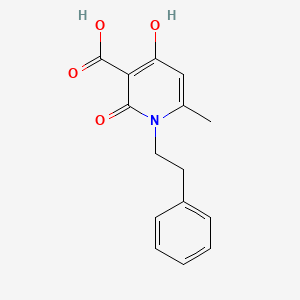
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid is a versatile chemical compound with a molecular weight of 273.28 g/mol . This compound belongs to the class of dihydropyridines, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under mild conditions and yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves the use of green synthetic methodologies, which are designed to minimize waste and maximize atom economy . These methods often employ microwave-assisted chemistry to enhance reaction rates and yields .
化学反应分析
Types of Reactions
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridones, which have significant biological and pharmaceutical applications .
科学研究应用
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another compound with similar structural features and biological activities.
Uniqueness
4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid stands out due to its unique combination of a dihydropyridine core with a phenethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
4-hydroxy-6-methyl-2-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-10-9-12(17)13(15(19)20)14(18)16(10)8-7-11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,19,20) |
InChI 键 |
JMLLKYPQOJNZHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1CCC2=CC=CC=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


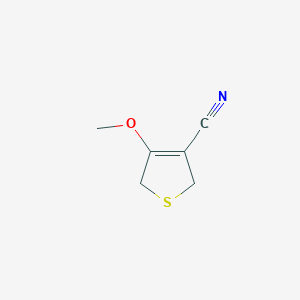

![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
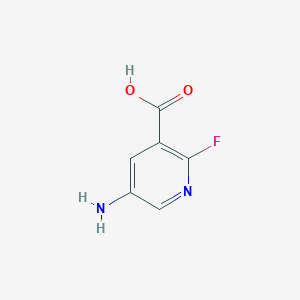

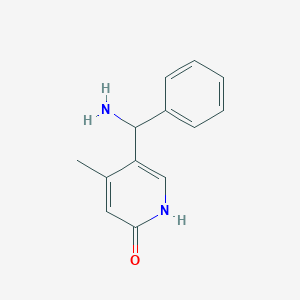
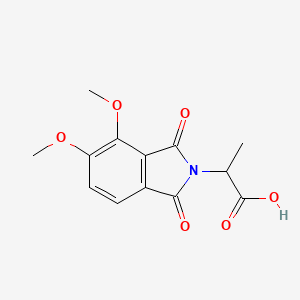
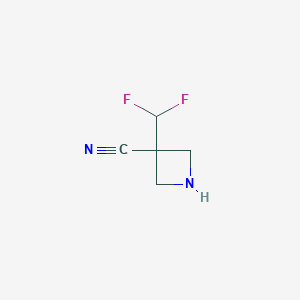
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
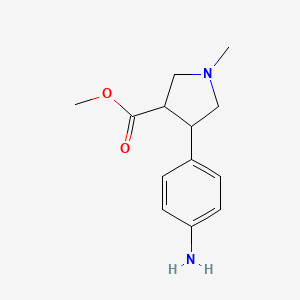
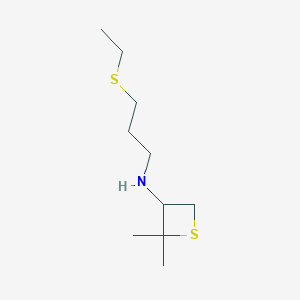
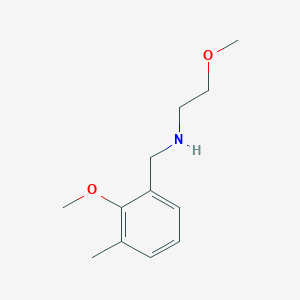
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
